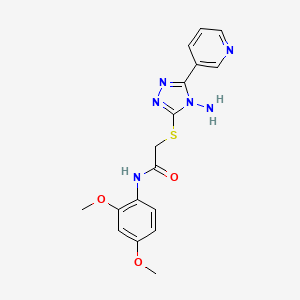

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Description

This compound belongs to the class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a triazole core substituted with an amino group at position 4, a pyridin-3-yl group at position 5, and a thioether-linked acetamide moiety attached to a 2,4-dimethoxyphenyl ring.

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S/c1-25-12-5-6-13(14(8-12)26-2)20-15(24)10-27-17-22-21-16(23(17)18)11-4-3-7-19-9-11/h3-9H,10,18H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSERPJDRIVETGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole compounds are recognized for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

- Triazole Ring : A five-membered ring containing three nitrogen atoms that contributes to the compound's biological activity.

- Thioether Linkage : Provides unique reactivity and enhances interaction with biological targets.

- Acetamide Moiety : Imparts solubility and stability.

The compound's IUPAC name is significant for understanding its chemical behavior and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interfere with cellular processes. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical biochemical pathways.

- Receptor Interaction : It may bind to receptors, altering signaling pathways that lead to therapeutic effects.

- Neuroprotective Effects : Recent studies suggest that compounds with similar structures can inhibit alpha-synuclein aggregation, which is relevant in neurodegenerative diseases such as Parkinson's disease .

Biological Activity Overview

The biological activities associated with triazole derivatives like this compound include:

| Activity Type | Description |

|---|---|

| Antifungal | Inhibits fungal growth by interfering with ergosterol synthesis. |

| Antibacterial | Disrupts bacterial cell wall synthesis or function. |

| Neuroprotective | Protects neurons from degeneration by inhibiting protein aggregation. |

| Anticancer | Induces apoptosis in cancer cells through various signaling pathways. |

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

-

Neuroprotective Agents : A study highlighted the efficacy of a related triazole compound in preventing neurodegeneration in a Parkinson's disease model by reducing alpha-synuclein aggregation and improving motor function in treated mice .

- Key Findings :

- Increased levels of tyrosine hydroxylase (TH) in the midbrain.

- Significant reduction in alpha-synuclein expression post-treatment.

- Key Findings :

-

Enzyme Inhibition Studies : Research indicates that triazole derivatives can inhibit specific enzymes such as kinases and proteases involved in tumor progression .

- Mechanism : Binding affinity studies suggest that these compounds can effectively compete with natural substrates for active sites on target enzymes.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. The compound shows promise against various pathogens:

- Mechanism of Action : Triazoles function primarily by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to cell death in fungi and has been shown to be effective against resistant strains of bacteria and fungi .

-

Case Studies :

- A study demonstrated that related triazole compounds exhibited significant activity against Candida albicans and Staphylococcus aureus, suggesting that modifications in the triazole structure could enhance efficacy against these organisms .

- Another investigation reported that derivatives similar to the compound showed high antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, indicating potential applications in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of triazole derivatives is an area of active research:

- In Vitro Studies : Compounds with triazole moieties have been tested against various cancer cell lines. For example, derivatives showed promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-468) and leukemia cell lines .

- Mechanism : The anticancer activity is attributed to the ability of triazoles to interfere with DNA synthesis and repair mechanisms within cancer cells. This leads to apoptosis (programmed cell death) and inhibition of tumor growth .

Drug Development Potential

The structural characteristics of triazoles make them suitable candidates for drug development:

- Pharmacological Profile : The compound can be optimized for better bioavailability and reduced toxicity through structural modifications. Research indicates that substituents on the phenyl ring can significantly affect pharmacokinetics and pharmacodynamics .

- Applications in Drug Formulation : Triazole derivatives are being explored as potential lead compounds for developing new antibiotics and antifungal agents due to their unique mechanisms of action against resistant strains .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Pyridinyl Substituents

- Pyridin-3-yl vs. Pyridin-2-yl: Target Compound: The pyridin-3-yl group at position 5 of the triazole may orient the nitrogen atom for hydrogen bonding with biological targets. Analogues: Compounds like 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide () and 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide () exhibit pyridin-2-yl substitution. The 2-pyridinyl group’s nitrogen position may alter binding affinity in enzyme pockets compared to the 3-pyridinyl variant .

Heterocyclic Substituents

- Furan-2-yl vs. Pyridinyl: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamides () replace pyridine with a furan ring.

Alkyl/Aryl Modifications

- Allyl and Ethyl Groups: Compounds such as 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide () and N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () feature alkyl substitutions (allyl, ethyl) at position 4 of the triazole.

Acetamide Substituent Variations

Aromatic Ring Modifications

- 2,4-Dimethoxyphenyl vs. Comparisons:

- N-(2-ethoxyphenyl) (): Ethoxy groups reduce steric hindrance compared to methoxy.

- N-(4-chloro-2-methylphenyl) (): Chloro and methyl groups increase hydrophobicity, favoring antibacterial activity (e.g., MIC values of 8–32 µg/mL against S. aureus) .

- N-(4-nitrophenyl) (): Nitro groups enhance electron-withdrawing effects, critical for reverse transcriptase inhibition (e.g., compound AM31 with IC₅₀ = 12 nM) .

Q & A

Basic Research Question

- NMR spectroscopy :

- IR spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-N of triazole) .

- X-ray crystallography : Resolves conformational flexibility of the triazole-thioether linkage .

How do structural modifications (e.g., substituents on the phenyl or pyridine rings) influence biological activity?

Advanced Research Question

A comparative analysis of analogs reveals:

How should researchers address contradictory data in reported biological activities across similar triazole-acetamide derivatives?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Solubility factors : Use of DMSO vs. aqueous buffers may artificially inflate/deflate IC₅₀ values .

Methodological resolution :

Standardize protocols : Use identical cell lines, solvent systems (e.g., <0.1% DMSO), and positive controls.

Dose-response validation : Perform triplicate experiments with statistical rigor (p < 0.01) .

Molecular docking : Correlate bioactivity with binding affinity predictions using AutoDock Vina to identify outliers .

What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

Advanced Research Question

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety, delaying hepatic clearance .

- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., triazole ring oxidation) using LC-MS/MS .

- Stability testing : Monitor degradation in simulated gastric fluid (pH 1.2) and human liver microsomes to guide structural refinements .

How can researchers validate target engagement in vitro for this compound?

Basic Research Question

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to purified enzymes (e.g., COX-2 or kinases) .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after heating to 50–60°C .

- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets and assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.